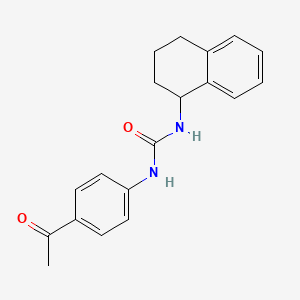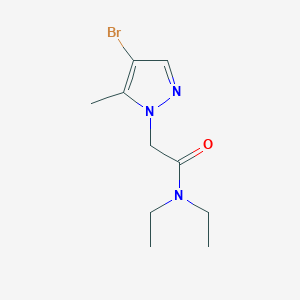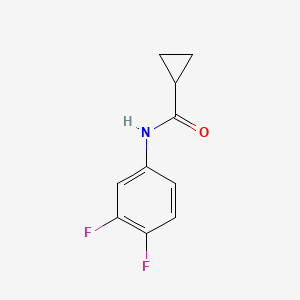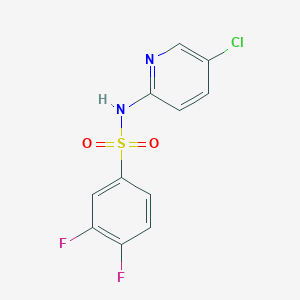![molecular formula C18H15N5O3S B10963229 1-(9,10-Dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)ethyl (2-nitrophenyl) ether](/img/structure/B10963229.png)
1-(9,10-Dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)ethyl (2-nitrophenyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of heterocyclic rings, combining a cyclopentathiophene core with a triazolopyrimidine moiety. Its systematic name is quite a mouthful, but let’s break it down:
Cyclopentathiophene: A five-membered ring containing four carbon atoms and one sulfur atom.
Triazolopyrimidine: A bicyclic system formed by fusing a triazole ring (a five-membered ring containing three nitrogen atoms) with a pyrimidine ring (a six-membered ring containing two nitrogen and four carbon atoms).
Preparation Methods
Industrial Production:: Industrial-scale production methods are proprietary and often closely guarded secrets. researchers and companies likely employ a combination of organic synthesis, purification, and optimization to produce this compound efficiently.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: The compound’s triazolopyrimidine ring can undergo nucleophilic substitution reactions, where substituents are replaced by other functional groups.
Oxidation and Reduction: Depending on the substituents, oxidation or reduction reactions may occur at various positions.
Ring Closure Reactions: The cyclopentathiophene ring can participate in ring-closing reactions to form larger fused rings.
Nucleophilic Substitution: Alkyl halides, amines, and bases.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:: The specific products depend on the reaction conditions and substituents. Variations in the substituents can lead to diverse derivatives with distinct properties.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block for designing novel molecules.
Industry: May serve as a precursor for other compounds or materials.
Mechanism of Action
The exact mechanism remains elusive, but researchers hypothesize that it interacts with specific cellular targets or pathways. Further studies are needed to unravel its precise mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H15N5O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[1-(2-nitrophenoxy)ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C18H15N5O3S/c1-10(26-13-7-3-2-6-12(13)23(24)25)16-20-17-15-11-5-4-8-14(11)27-18(15)19-9-22(17)21-16/h2-3,6-7,9-10H,4-5,8H2,1H3 |
InChI Key |
JYEPQYDUDVSFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C=NC3=C(C2=N1)C4=C(S3)CCC4)OC5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10963151.png)


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide](/img/structure/B10963172.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B10963178.png)

![4-Bromo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10963187.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963191.png)

![1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B10963195.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10963201.png)
![[7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10963204.png)


